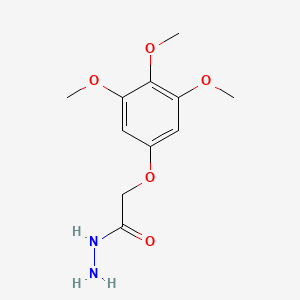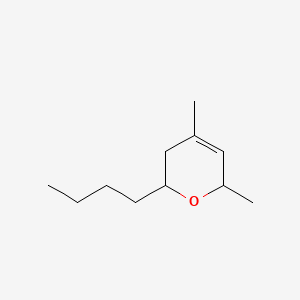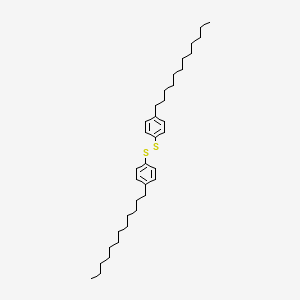
Bis(dodecylphenyl) disulphide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(dodecylphenyl) disulphide is an organic compound that belongs to the class of disulphides. It is characterized by the presence of two dodecylphenyl groups connected by a disulphide bond. This compound is typically a yellow to brown liquid with a pungent odor and is insoluble in water but soluble in most organic solvents . It is primarily used as a vulcanization accelerator in rubber processing, enhancing the speed and efficiency of the vulcanization process .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis(dodecylphenyl) disulphide typically involves the reaction of diphenyl disulphide with dodecylbenzene. The reaction is carried out in an organic solvent under controlled temperature and stirring conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is purified through distillation or recrystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Bis(dodecylphenyl) disulphide undergoes several types of chemical reactions, including:
Oxidation: The disulphide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulphide bond can be reduced to form thiols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are used under acidic conditions
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitrated phenyl derivatives
Wissenschaftliche Forschungsanwendungen
Bis(dodecylphenyl) disulphide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of bis(dodecylphenyl) disulphide involves the formation and cleavage of disulphide bonds. In biological systems, disulphide bonds play a crucial role in the folding and stabilization of proteins. This compound can interact with thiol groups in proteins, leading to the formation of disulphide bonds and influencing protein structure and function .
Vergleich Mit ähnlichen Verbindungen
- Diphenyl disulphide
- Dodecyl disulphide
- Bis(4-hydroxyphenyl) disulphide
Comparison: Bis(dodecylphenyl) disulphide is unique due to the presence of both dodecyl and phenyl groups, which confer specific solubility and reactivity properties. Compared to diphenyl disulphide, it has a longer alkyl chain, making it more hydrophobic and suitable for applications requiring non-polar solvents. Compared to dodecyl disulphide, the phenyl groups provide additional sites for electrophilic substitution reactions, enhancing its versatility in organic synthesis .
Eigenschaften
CAS-Nummer |
28986-55-2 |
|---|---|
Molekularformel |
C36H58S2 |
Molekulargewicht |
555.0 g/mol |
IUPAC-Name |
1-dodecyl-4-[(4-dodecylphenyl)disulfanyl]benzene |
InChI |
InChI=1S/C36H58S2/c1-3-5-7-9-11-13-15-17-19-21-23-33-25-29-35(30-26-33)37-38-36-31-27-34(28-32-36)24-22-20-18-16-14-12-10-8-6-4-2/h25-32H,3-24H2,1-2H3 |
InChI-Schlüssel |
KCGGRYDQTBJVSH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)SSC2=CC=C(C=C2)CCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


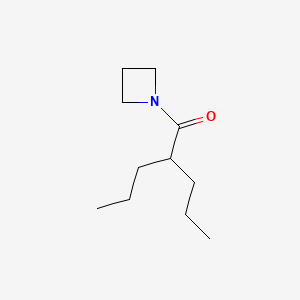


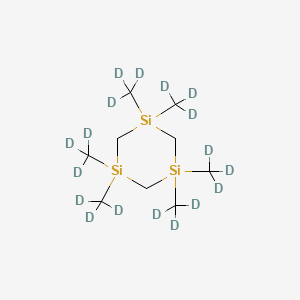
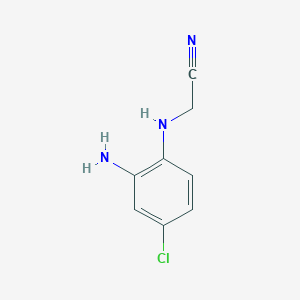
![1-[[(1-Methylbutyl)amino]sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B13748524.png)
![Spiro[cyclopropane-1,5-[7]oxa[2]azabicyclo[2.2.1]heptane]](/img/structure/B13748529.png)
![N-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]-M-tolyl]ethylamino]ethyl]phthalimide](/img/structure/B13748535.png)
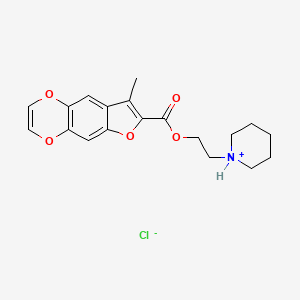
![sodium;2-[(2E)-2-benzylidenehydrazinyl]-4-sulfobenzoic acid](/img/structure/B13748546.png)
![N-(4-Chloro-2-methylphenyl)-3-hydroxy-4-[(2-methylphenyl)azo]naphthalene-2-carboxamide](/img/structure/B13748554.png)
